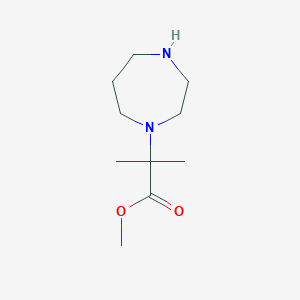
5-(2-Aminoethoxy)pyridine-3-carboxylicaciddihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an aminoethoxy group attached to the pyridine ring, which is further substituted with a carboxylic acid group. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 5-hydroxy-3-pyridinecarboxylic acid with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-dimethylaminoethoxy)pyridine-3-carboxylic acid dihydrochloride
- 5-(2-methoxyethoxy)pyridine-3-carboxylic acid dihydrochloride
- 5-(2-ethoxyethoxy)pyridine-3-carboxylic acid dihydrochloride
Uniqueness
5-(2-aminoethoxy)pyridine-3-carboxylic acid dihydrochloride is unique due to the presence of the aminoethoxy group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and ability to form hydrogen bonds, making it a valuable intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C8H12Cl2N2O3 |
|---|---|
Molecular Weight |
255.10 g/mol |
IUPAC Name |
5-(2-aminoethoxy)pyridine-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-1-2-13-7-3-6(8(11)12)4-10-5-7;;/h3-5H,1-2,9H2,(H,11,12);2*1H |
InChI Key |
AJSSASVQNSHYMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OCCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


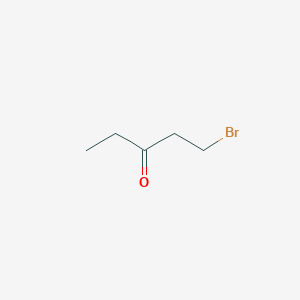
![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)


![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
![3-[(Trimethylsilyl)methyl]spiro[3.3]heptan-1-one](/img/structure/B13465893.png)
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}acetic acid](/img/structure/B13465894.png)

![(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13465912.png)
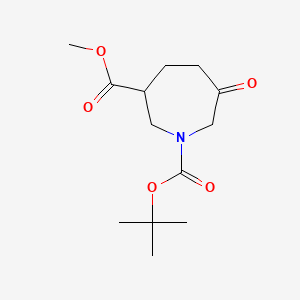
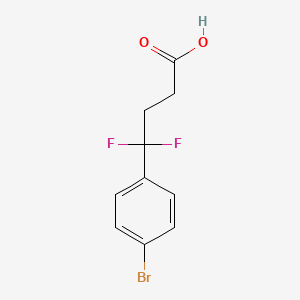
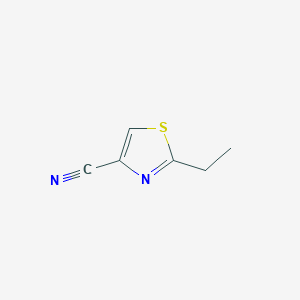
![3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13465945.png)
